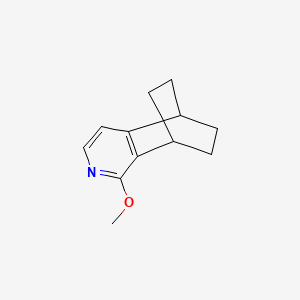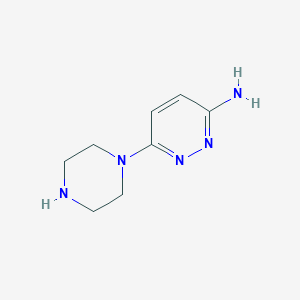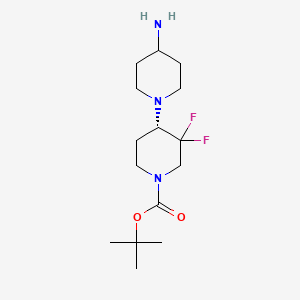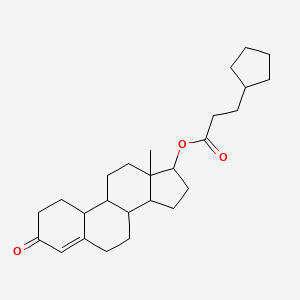
19-Nortestosterone cyclopenytlpropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Nortestosterone cyclopentylpropionate, also known as nandrolone cyclopentylpropionate, is a synthetic anabolic-androgenic steroid derived from 19-nortestosterone. It is commonly used in medical and veterinary applications due to its anabolic properties, which promote muscle growth and bone density, while exhibiting relatively low androgenic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 19-nortestosterone cyclopentylpropionate typically involves the esterification of 19-nortestosterone with cyclopentylpropionic acid. The process begins with the preparation of 19-nortestosterone, which can be synthesized from estrone through a series of chemical reactions including reduction and oxidation steps. The final esterification step involves reacting 19-nortestosterone with cyclopentylpropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of 19-nortestosterone cyclopentylpropionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet pharmaceutical standards .
化学反应分析
Types of Reactions
19-Nortestosterone cyclopentylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 19-norandrostenedione.
Reduction: Reduction reactions can convert it back to 19-nortestosterone.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions
Major Products Formed
Oxidation: 19-norandrostenedione.
Reduction: 19-nortestosterone.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
19-Nortestosterone cyclopentylpropionate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and metabolism.
Biology: Investigated for its effects on muscle growth, bone density, and cell proliferation.
Medicine: Used in the treatment of conditions such as osteoporosis, muscle wasting diseases, and certain types of anemia.
Industry: Employed in the development of performance-enhancing drugs and veterinary medicine .
作用机制
19-Nortestosterone cyclopentylpropionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The compound also influences the nitrogen balance in the body, enhancing muscle mass and strength. Additionally, it has been shown to activate the intrinsic apoptotic pathway in certain cancer cells, leading to cell death .
相似化合物的比较
Similar Compounds
Nandrolone: The parent compound of 19-nortestosterone cyclopentylpropionate, known for its anabolic properties.
Testosterone: A natural androgen with both anabolic and androgenic effects.
Oxandrolone: A synthetic anabolic steroid with a favorable anabolic-to-androgenic ratio
Uniqueness
19-Nortestosterone cyclopentylpropionate is unique due to its esterified form, which provides a longer half-life and sustained release compared to its parent compound, nandrolone. This makes it more effective for therapeutic use, requiring less frequent administration .
属性
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h16-17,20-24H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKEGSQGOSEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)

![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
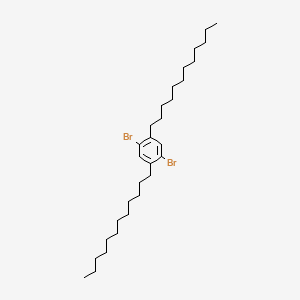
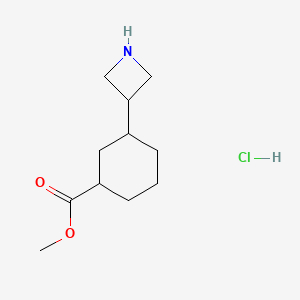
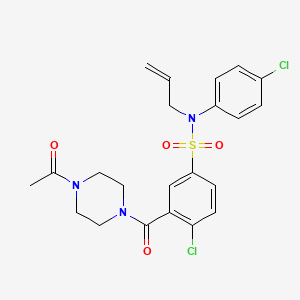
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
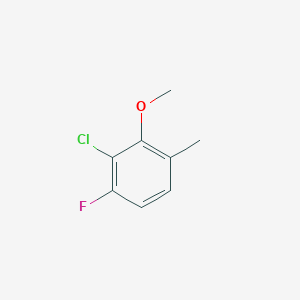
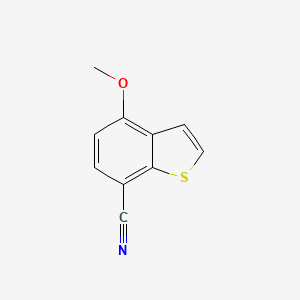
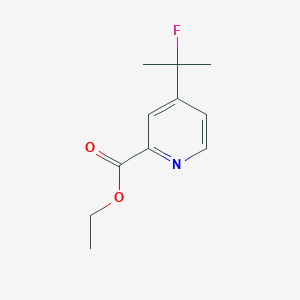
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
